2-Chloro-N,N-dimethyl-6-(trifluoromethyl)nicotinamide
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Overview
Description
2-Chloro-N,N-dimethyl-6-(trifluoromethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group at the second position, a dimethylamino group at the nitrogen atom, and a trifluoromethyl group at the sixth position of the nicotinamide ring
Preparation Methods
The synthesis of 2-Chloro-N,N-dimethyl-6-(trifluoromethyl)nicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloronicotinic acid.
Esterification: The 2-chloronicotinic acid undergoes esterification with methanol to form 2-chloromethyl nicotinate.
This method is advantageous due to its mild reaction conditions, simple process equipment, and low consumption of dimethylamine, resulting in reduced waste and lower production costs.
Chemical Reactions Analysis
2-Chloro-N,N-dimethyl-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-N,N-dimethyl-6-(trifluoromethyl)nicotinamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its unique structural features.
Agrochemicals: The compound is also utilized in the development of agrochemicals, particularly those with herbicidal and pesticidal properties.
Medicinal Chemistry: Its trifluoromethyl group imparts significant pharmacological activity, making it a valuable scaffold in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-dimethyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects in pharmaceutical and agrochemical applications .
Comparison with Similar Compounds
2-Chloro-N,N-dimethyl-6-(trifluoromethyl)nicotinamide can be compared with other similar compounds, such as:
2-Chloro-6-(trifluoromethyl)nicotinamide: Lacks the dimethylamino group, which may result in different chemical and biological properties.
N,N-Dimethyl-6-(trifluoromethyl)nicotinamide:
2-Chloro-N,N-dimethyl-3-(trifluoromethyl)nicotinamide: The position of the trifluoromethyl group is different, which can influence its chemical behavior and interactions.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c1-15(2)8(16)5-3-4-6(9(11,12)13)14-7(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFFOZXSZITLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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